molecular formula C11H12BrFO2 B8396746 5-(4-Bromo-3-fluorophenyl)pentanoic acid

5-(4-Bromo-3-fluorophenyl)pentanoic acid

Cat. No.: B8396746
M. Wt: 275.11 g/mol
InChI Key: GFCYGAHSVDKQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromo-3-fluorophenyl)pentanoic acid is a halogenated aromatic carboxylic acid featuring a pentanoic acid backbone substituted with a 4-bromo-3-fluorophenyl group. The molecule combines the electronic effects of bromine (electron-withdrawing) and fluorine (electronegative), which influence its reactivity, solubility, and interactions in biological or synthetic systems .

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

5-(4-bromo-3-fluorophenyl)pentanoic acid

InChI

InChI=1S/C11H12BrFO2/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

GFCYGAHSVDKQGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCC(=O)O)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 5-(3-Bromo-4-fluorophenyl)pentanoic acid (): This positional isomer swaps the bromine and fluorine substituents on the phenyl ring. Its molecular formula (C₁₁H₁₂BrFO₂) and monoisotopic mass (274.000470) are identical to the target compound, but the altered substituent positions may affect electronic distribution and steric interactions. For example, the para-bromo group in the target compound could enhance resonance stabilization compared to the meta-bromo isomer .

Halogen-Substituted Phenylpentanoic Acids

  • 5-(4-Bromophenyl)pentanoic acid (): Lacking the fluorine substituent, this compound (CAS 22647-95-6) has reduced polarity and molecular weight (273.12 g/mol vs. 275.117 g/mol for the target compound).
  • 5-(4-Fluorophenyl)-5-oxopentanoic acid (): This analog replaces bromine with fluorine and introduces a ketone group at position 3. The ketone significantly alters reactivity (e.g., susceptibility to nucleophilic attack) and reduces acidity (pKa ~4.5 for pentanoic acids vs. higher for ketones) .

Shorter-Chain Analogs

  • The shorter chain may limit conformational flexibility in binding applications .
  • 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2, ):
    A two-carbon chain and additional fluorine substituent further reduce steric bulk. Such differences may enhance metabolic stability but reduce affinity for hydrophobic binding pockets .

Heterocyclic Derivatives

  • 2-(5-(4-Bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)-4-methyl pentanoic acid (): This pyrrole-based compound integrates a bromophenyl group into a heterocyclic framework.

Key Research Findings

Structural and Electronic Effects

  • Substituent Position : Positional isomers (e.g., bromine at para vs. meta) alter electronic effects, impacting dipole moments and intermolecular interactions. For example, para-substituted bromine in the target compound may enhance resonance stabilization of the carboxylate anion .

Pharmacological Relevance

  • Antibody Binding: Analogous compounds like 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid () demonstrate that pentanoic acid derivatives can mimic pharmacologically active motifs. The target compound’s bromo-fluorophenyl group may similarly enhance affinity for receptors requiring halogen bonding .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
5-(4-Bromo-3-fluorophenyl)pentanoic acid C₁₁H₁₂BrFO₂ 275.117 4-Br, 3-F Halogen synergy, aliphatic chain Inferred
5-(3-Bromo-4-fluorophenyl)pentanoic acid C₁₁H₁₂BrFO₂ 275.117 3-Br, 4-F Positional isomer
5-(4-Bromophenyl)pentanoic acid C₁₁H₁₃BrO₂ 273.12 4-Br No fluorine, higher lipophilicity
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 210.2 4-F, 5-ketone Ketone functionality

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